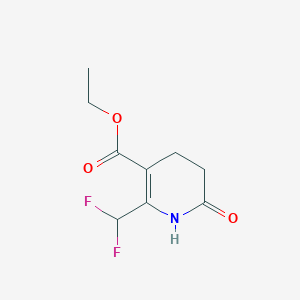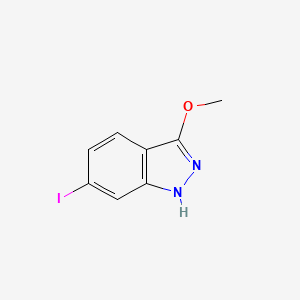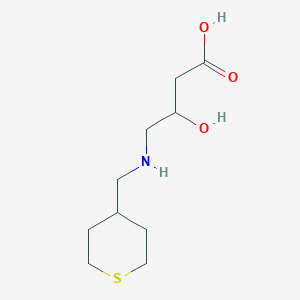
(Octahydroindolizin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octahydroindolizin-3-yl)methanamine is a heterocyclic amine compound with a unique structure that includes an indolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydroindolizin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of indolizine derivatives followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and minimize by-products. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(Octahydroindolizin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indolizine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hypervalent iodine, TEMPO
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Catalysts: Palladium, Copper, Ruthenium
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted indolizine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
(Octahydroindolizin-3-yl)methanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Octahydroindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
(Octahydroindolizin-5-yl)methanamine: Similar structure but with a different position of the amine group.
(1H-Indol-3-yl)methanamine: Contains an indole ring instead of an indolizine ring.
Uniqueness
(Octahydroindolizin-3-yl)methanamine is unique due to its specific ring structure and the position of the amine group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanamine |
InChI |
InChI=1S/C9H18N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h8-9H,1-7,10H2 |
Clave InChI |
CCGILMSMCXTSOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)CCC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)






![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


